

Application Notes and Protocols for NHC-Triphosphate in Viral Polymerase Assays

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Compound of Interest

Compound Name: NHC-triphosphate tetraammonium

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Introduction

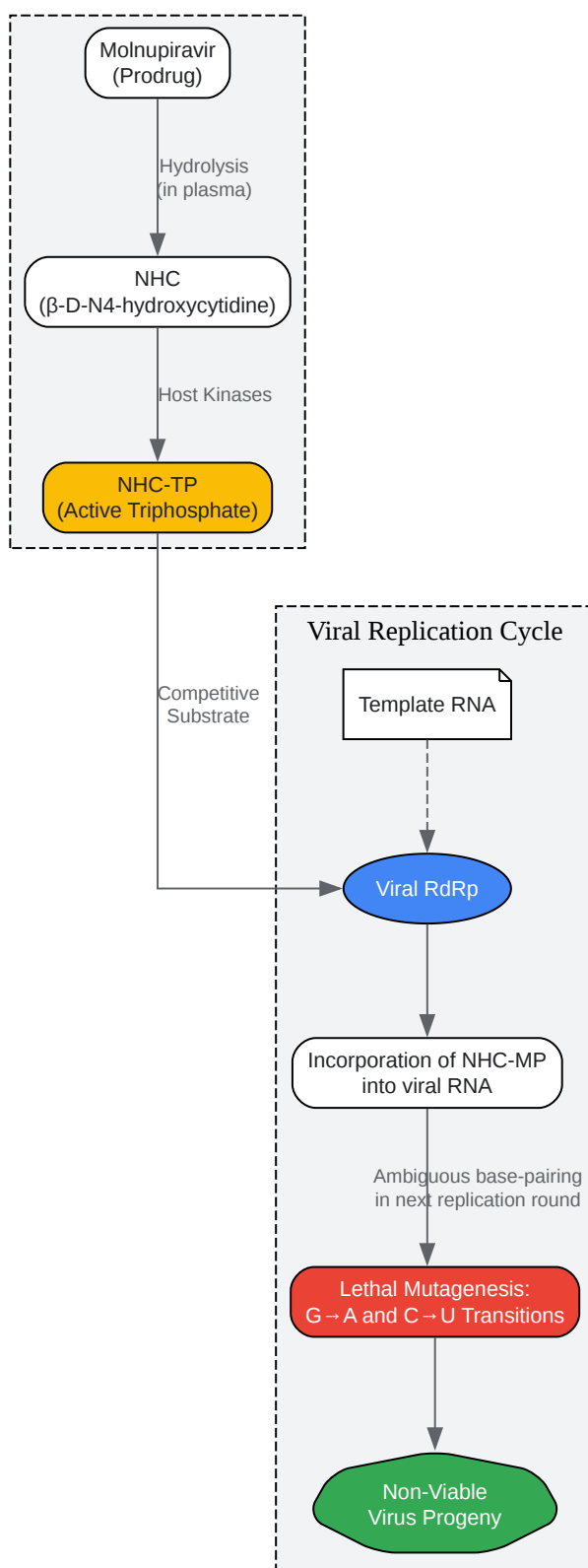
β -D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the oral prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] It serves as a critical tool for studying the mechanism of viral RNA-dependent RNA polymerases (RdRp) and for the development of novel antiviral therapeutics. NHC-TP functions not as a direct chain terminator, but as a substrate for viral RdRp that drives "lethal mutagenesis" or "error catastrophe."[3][4] Upon incorporation into the nascent viral RNA, its ability to exist in two tautomeric forms leads to ambiguous base-pairing in subsequent replication rounds, ultimately introducing an unsustainable number of mutations into the viral genome and rendering the progeny non-infectious.[3][5]

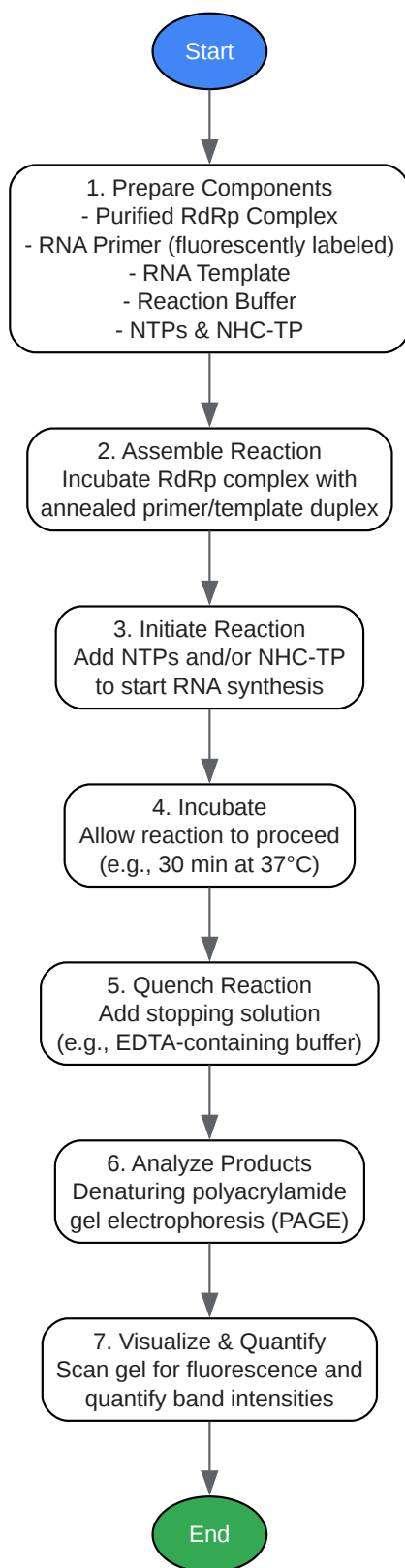
These application notes provide a comprehensive overview of NHC-TP's mechanism, quantitative data on its activity, and detailed protocols for its use in viral polymerase assays.

Mechanism of Action

Molnupiravir is an isopropylester prodrug of β -D-N4-hydroxycytidine (NHC), designed to enhance oral bioavailability.[1] Once administered, it undergoes the following transformations:

- **Hydrolysis:** Molnupiravir is rapidly hydrolyzed in plasma to its primary circulating metabolite, NHC.[1][6]
- **Cellular Uptake and Phosphorylation:** NHC is taken up by host cells and is anabolized by host kinases into its pharmacologically active 5'-triphosphate form, NHC-TP.[7][8]
- **Competitive Substrate for Viral RdRp:** NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase, mimicking natural cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP).[3]
- **Incorporation into Viral RNA:** The viral RdRp incorporates NHC monophosphate (NHC-MP) into the elongating viral RNA strand. This incorporation does not cause immediate chain termination, allowing for the synthesis of full-length, but modified, viral RNA.[3][9]
- **Tautomerization and Ambiguous Base-Pairing:** The incorporated NHC-MP can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine (G), while the other mimics uridine and pairs with adenine (A).[10]
- **Lethal Mutagenesis:** When the NHC-containing viral RNA is used as a template for subsequent rounds of replication, the ambiguous base-pairing potential of NHC directs the RdRp to incorporate either G or A opposite it. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, leading to an "error catastrophe" that produces non-viable virus particles.[3][5]





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